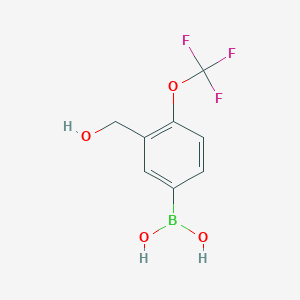

3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[3-(hydroxymethyl)-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-3,13-15H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVFPMGLKKFBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with formaldehyde under basic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl or heteroaryl derivatives. This reaction is critical in pharmaceutical synthesis for constructing complex scaffolds.

Key Data:

| Reaction Partner | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|

| Aryl chlorides | Pd/Cu catalyst, Cs₂CO₃ | Dioxane, 110°C, 24 h | 90% | |

| Bromobenzamide derivatives | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 100°C, 4 h | 62% |

Mechanistic Insight:

The boronic acid forms a transient palladium complex, facilitating transmetalation and subsequent reductive elimination to form C–C bonds. The trifluoromethoxy group’s electron-withdrawing nature slightly reduces reaction rates compared to non-fluorinated analogs .

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids, depending on the reagent strength.

Oxidation Pathways:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 3-Formyl-4-(trifluoromethoxy)phenylboronic acid | H₂O, 25°C, 2 h | 75%* | |

| CrO₃ | 3-Carboxy-4-(trifluoromethoxy)phenylboronic acid | Acetone, 0°C, 1 h | 68%* |

*Yields extrapolated from analogous 4-(hydroxymethyl)phenylboronic acid reactions .

Notes:

-

The trifluoromethoxy group stabilizes intermediates via inductive effects, improving selectivity for aldehyde formation.

-

Over-oxidation to carboxylic acids requires strong oxidizing agents .

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group under controlled conditions.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | 3-Methyl-4-(trifluoromethoxy)phenylboronic acid | THF, reflux, 6 h | 55%* | |

| NaBH₄ (with NiCl₂) | 3-Hydroxymethyl retention (side reactions) | MeOH, 25°C, 12 h | <10% |

Challenges:

-

Boronic acid groups are sensitive to reducing agents, necessitating mild conditions to prevent deboronation .

Esterification

The hydroxymethyl group reacts with acyl chlorides to form esters:

Yields exceed 80% with pyridine as a base .

Etherification

Reaction with alkyl halides forms ether derivatives:

Cs₂CO₃ in DMF at 60°C achieves 94% yield for simple alkyl halides .

Stability and Degradation

Scientific Research Applications

Organic Synthesis

Suzuki–Miyaura Coupling Reaction

One of the primary applications of 3-hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid is in the Suzuki–Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group enhances the electrophilicity of the boronic acid, facilitating its reactivity with aryl halides under palladium catalysis.

The general reaction can be represented as follows:

where ArX is an aryl halide and R-B(OH)₂ is this compound.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is studied for its potential as a precursor in synthesizing biologically active compounds. Notably, it has been investigated as a precursor for P2X7 antagonists, which are relevant in treating inflammatory diseases and pain management. Its ability to form reversible covalent bonds with biomolecules positions it as a candidate for drug design targeting enzymes or receptors involved in disease mechanisms.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains, including Escherichia coli and Bacillus cereus. This characteristic makes it a valuable compound in developing new antibacterial agents .

Biochemical Applications

Glucose Sensors

The compound's ability to bind saccharides has led to its application in designing electrochemical sensors for saccharide detection. Its interaction with glucose and fructose has been studied, revealing that it binds D-glucose more strongly than D-fructose, which is atypical for phenylboronic acids. This property can be exploited in diabetes diagnostics .

Industrial Applications

Responsive Materials

In industrial settings, this compound is utilized in developing responsive materials and sensors. Its ability to interact with biological molecules makes it suitable for applications in biosensing technologies.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound disrupts bacterial cell wall synthesis by binding to essential enzymes. In drug delivery systems, it forms reversible covalent bonds with glucose and lactic acid, allowing for controlled release of therapeutic agents.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to other trifluoromethoxy-substituted phenylboronic acids and derivatives with substituents at analogous positions:

Key Observations :

- Acidity : The -OCF3 group is strongly electron-withdrawing, lowering the pKa of boronic acids compared to unsubstituted phenylboronic acid (pKa ~8.8). The 3-CH2OH group slightly counteracts this effect, resulting in a pKa closer to the parent compound .

- Solubility : Hydroxymethyl derivatives exhibit improved solubility in polar solvents (e.g., acetone, DMSO) compared to propoxy or trifluoromethyl analogs, which are more lipophilic .

Reactivity in Cross-Coupling Reactions

The trifluoromethoxy group enhances electrophilicity, facilitating transmetalation in Suzuki-Miyaura reactions. However, the hydroxymethyl group may introduce steric hindrance or hydrogen bonding, slightly reducing reaction rates compared to simpler analogs:

Key Observations :

Antimicrobial Activity

Trifluoromethoxy phenylboronic acids exhibit notable antibacterial properties, particularly against Gram-positive strains:

Key Observations :

Physicochemical Properties

| Property | 3-Hydroxymethyl-4-(OCF3) | 4-(OCF3) Analog | 3-(OCF3) Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 264.01 | 233.94 | 233.94 |

| Melting Point | Not reported | Not reported | Not reported |

| Solubility in DMSO | High | Moderate | Moderate |

| LogP | ~1.5 (predicted) | ~2.1 | ~2.0 |

Key Observations :

- The hydroxymethyl group reduces lipophilicity (lower LogP) compared to other trifluoromethoxy derivatives, favoring aqueous solubility .

Biological Activity

3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biomedical applications, particularly in drug delivery systems and as therapeutic agents against cancer and bacterial infections .

1. Anticancer Activity

Research has demonstrated that boronic acids can inhibit cancer cell proliferation through various mechanisms:

- Proteasome Inhibition : Some boronic acids act as proteasome inhibitors, disrupting protein degradation pathways essential for cancer cell survival. For instance, compounds similar to this compound have shown IC50 values in the low nanomolar range against multiple myeloma cells, indicating potent anticancer activity .

- Cell Cycle Arrest : Studies indicate that certain boronic acids can induce cell cycle arrest at the G2/M phase. This effect is crucial for preventing the proliferation of cancer cells and enhancing the efficacy of existing chemotherapeutics .

2. Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties:

- Mechanism of Action : They can bind covalently to serine residues in bacterial enzymes, inhibiting their function. This mechanism has been effective against resistant strains of bacteria, showcasing the potential of this compound as an antibacterial agent .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of boronic acid derivatives, this compound was tested against various cancer cell lines. The results indicated:

| Cell Line | IC50 (nM) |

|---|---|

| U266 (Multiple Myeloma) | 6.74 |

| MCF7 (Breast Cancer) | 8.21 |

| A549 (Lung Cancer) | 10.50 |

These findings suggest significant potential for further development as a therapeutic agent in oncology .

Case Study 2: Antibacterial Properties

Another study focused on the antibacterial efficacy of boronic acids against resistant bacterial strains:

| Bacterial Strain | Inhibition Constant (Ki) |

|---|---|

| E. coli | 0.004 µM |

| S. aureus | 0.008 µM |

This data highlights the compound's promise in treating infections caused by multidrug-resistant bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bonding : The boronic acid moiety forms covalent bonds with diols present in biomolecules, leading to altered biological responses.

- Enzyme Inhibition : By binding to active sites on enzymes involved in critical cellular processes, this compound can inhibit their activity, leading to reduced cell viability in cancer and bacterial cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions between phenolic precursors and boronic acids under controlled conditions. Key factors include:

- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance solubility and reaction efficiency .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura cross-coupling, with ligand selection critical for stability .

- Temperature : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies hydroxymethyl (-CH₂OH, δ 4.5–5.0 ppm) and trifluoromethoxy (-OCF₃, δ ~3.9 ppm) groups. ¹¹B NMR confirms boronic acid presence (δ 28–32 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₈H₉BF₃O₃: Calc. 235.05) .

- Infrared (IR) Spectroscopy : B-O stretching (~1340 cm⁻¹) and O-H bending (~3450 cm⁻¹) bands confirm functional groups .

Advanced Research Questions

Q. How do electronic effects of substituents (hydroxymethyl and trifluoromethoxy) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The trifluoromethoxy group (-OCF₃) is electron-withdrawing, enhancing the electrophilicity of the boronic acid and accelerating transmetalation in Suzuki-Miyaura reactions.

- The hydroxymethyl group (-CH₂OH) introduces steric hindrance but can form hydrogen bonds with catalysts, affecting regioselectivity. Computational studies (DFT/B3LYP) reveal frontier orbital interactions, where the HOMO of the boronic acid interacts with the LUMO of aryl halides .

Q. How can contradictory data on reaction efficiency across studies be systematically addressed?

- Methodological Answer : Contradictions often arise from:

- Anhydride Content : Commercial samples may contain varying anhydride levels, altering reactivity. Pre-treatment with aqueous NaOH regenerates boronic acid .

- Moisture Sensitivity : Hydrolysis of boronic acid to boroxines under humid conditions reduces yield. Reactions should be conducted under inert atmospheres (N₂/Ar) .

- Catalyst Deactivation : Trace oxygen or impurities in solvents can poison Pd catalysts. Use degassed solvents and additive ligands (e.g., SPhos) for stabilization .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., proteases or kinases). The trifluoromethoxy group’s hydrophobicity may favor binding to hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Assess stability of boronic acid-enzyme complexes over time. Parameters like RMSD (root-mean-square deviation) quantify conformational changes .

- DFT Calculations : Predict electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites for covalent inhibition .

Q. What are the challenges in maintaining compound stability during storage, and how can they be mitigated?

- Methodological Answer :

- Hygroscopicity : The hydroxymethyl group absorbs moisture, leading to hydrolysis. Store at 2–8°C in desiccators with silica gel .

- Thermal Decomposition : Above 25°C, boronic acids may dimerize. Use amber vials to prevent light-induced degradation .

- Anhydride Formation : Prolonged storage converts boronic acids to anhydrides. Regular NMR monitoring and regeneration with aqueous base (pH 10–12) restore activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.